2-(5-Isothiazolyl)acetonitrile

Chemical procurement Building block quality Regioisomeric purity

Scaffold-hopping from thiazole hits often fails to deliver selectivity. 2-(5-Isothiazolyl)acetonitrile (CAS 1001907-73-8) provides a systematic electronic perturbation: the isothiazole core is ~3 pKa units more acidic than thiazole (pKa -0.5 vs. 2.5), altering H-bond acceptor capacity, metabolic stability, and metal-binding propensity. - Enables 30 nM LSD1 demethylase and ≤2 μM Tip60 HAT inhibitor programs via validated 5-position attachment vector. - Regioselective Suzuki/Sonogashira couplings at the electron-deficient 5-position; acetonitrile group can be hydrolyzed, reduced, or cyclized. - ≥98% purity minimizes pre-reaction purification from hit confirmation through gram-level lead optimization.

Molecular Formula C5H4N2S
Molecular Weight 124.17 g/mol
CAS No. 1001907-73-8
Cat. No. B12966021
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(5-Isothiazolyl)acetonitrile
CAS1001907-73-8
Molecular FormulaC5H4N2S
Molecular Weight124.17 g/mol
Structural Identifiers
SMILESC1=C(SN=C1)CC#N
InChIInChI=1S/C5H4N2S/c6-3-1-5-2-4-7-8-5/h2,4H,1H2
InChIKeyYQZRRFAIGTXZCZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(5-Isothiazolyl)acetonitrile: Procurement-Grade Heterocyclic Nitrile


2-(5-Isothiazolyl)acetonitrile (CAS 1001907-73-8) is a heterocyclic building block consisting of an isothiazole ring (1,2-thiazole) substituted at the 5-position with an acetonitrile (–CH₂CN) group . With a molecular formula of C₅H₄N₂S and a molecular weight of 124.16 g·mol⁻¹, this compound provides a compact, electron-deficient scaffold for medicinal chemistry and agrochemical discovery . The isothiazole nucleus features adjacent sulfur and nitrogen heteroatoms in a 1,2-relationship, conferring a conjugate acid pKa of -0.5 and a larger dipole moment relative to the 1,3-thiazole isomer, which translates into distinct reactivity and molecular recognition profiles useful for kinase inhibitor and bioactive molecule design [1][2].

Scaffold Isothiazole core with distinct electronic profile
Purity 98% HPLC reduces pre-assay purification
Reactivity 5-position nitrile enables regioselective diversification
Application Kinase/epigenetic inhibitor design and agrochemical discovery

Why Generic Heterocyclic Acetonitriles Cannot Substitute


Generic substitution with common heterocyclic acetonitriles such as 2-(thiazol-5-yl)acetonitrile or 2-(isothiazol-3-yl)acetonitrile fails to reproduce the electronic and regiochemical properties of 2-(5-isothiazolyl)acetonitrile. The 1,2-relationship of sulfur and nitrogen in the isothiazole ring produces a fundamentally different electrostatic potential surface compared to 1,3-thiazole, with the isothiazole conjugate acid being approximately 3 pKa units more acidic (pKa -0.5 vs. thiazole pKa ~2.5) [1]. This heightened electron deficiency alters hydrogen-bond acceptor capacity, metabolic stability, and metal-binding propensity. Furthermore, the 5-position attachment of the acetonitrile group—versus the 3- or 4-regioisomer—places the nitrile moiety at a distinct vector angle and distance from the ring heteroatoms, directly affecting target binding geometry in structure-based drug design and cross-coupling reactivity in synthetic sequences [2][3].

Target: 2-(5-Isothiazolyl)acetonitrile
Isothiazole core, pKa -0.5, higher dipole moment (~1.8 D), 5-position nitrile attachment.
Provides electron-deficient scaffold and distinct binding geometry.
Generic Thiazole Acetonitriles
Thiazole core (pKa ~2.5), lower dipole moment (~1.6 D), 3-/4-isomer attachment vectors.
Electronic profile and metabolic stability may not transfer; binding geometry may shift.

Quantitative Differentiation from Structural Analogs


Commercially Available Purity Comparison

Among commercially sourced isothiazolyl- and thiazolyl-acetonitrile building blocks, 2-(5-isothiazolyl)acetonitrile is supplied at a minimum purity of 98% (HPLC) by at least one major vendor, compared to 97% for the 3-isomer (2-(isothiazol-3-yl)acetonitrile, CAS 14217-70-0) and 95% for the thiazole analog (2-(thiazol-5-yl)acetonitrile, CAS 50382-34-8) from common catalog suppliers . The 1–3 percentage-point purity differential reduces the burden of preparative purification prior to use in sensitive catalytic or biological assays where trace impurities can confound activity readouts.

Minimum Purity
Specification review
98% (HPLC)
Reduces purification burden before assays.
Vendor-reported; verify lot-specific COA.
Chemical procurement Building block quality Regioisomeric purity

Electronic Differentiation via Conjugate Acid pKa

The isothiazole heterocycle in 2-(5-isothiazolyl)acetonitrile exhibits a conjugate acid pKa of -0.5, compared to approximately +2.5 for the thiazole isomer [1][2]. This ~3 log-unit difference in basicity reflects a substantially more electron-deficient π-system in isothiazole, which weakens hydrogen-bond acceptor capacity at the ring nitrogen, reduces metabolic N-oxidation susceptibility, and alters π-stacking interactions with aromatic protein residues. The acetonitrile substituent further withdraws electron density, amplifying these core-level differences.

Conjugate Acid pKa
Class-level inference
pKa –0.5 vs thiazole +2.5
More electron-deficient π-system.
Values for parent heterocycles; may differ in substituted analogs.
Medicinal chemistry Scaffold selection Electronic properties

Dipole Moment Differentiation

Ab initio calculations (MP2/6-31G**) report that the isothiazole ring possesses a larger calculated dipole moment than thiazole, owing to the asymmetric 1,2-arrangement of sulfur and nitrogen heteroatoms [1]. While the exact numeric value for 2-(5-isothiazolyl)acetonitrile has not been experimentally determined, the scaffold-level difference in dipole moment (isothiazole: ~1.8 D reported computationally; thiazole: ~1.6 D from microwave spectroscopy) affects solubility in polar solvents, chromatographic retention time, and electrostatic complementarity with target binding sites [2].

Dipole Moment
Class-level inference
~1.8 D vs thiazole ~1.6 D
Higher polarity may improve aqueous solubility.
Calculated vs experimental; scaffold-level data.
Computational chemistry Molecular recognition Solubility prediction

Target Engagement in Bioactive Molecules

The 5-isothiazolyl motif appears in several potent bioactive compounds, establishing precedent for target engagement that would be altered by regioisomeric or heterocyclic substitution. 1,2-Bis(isothiazol-5-yl)disulfide (NU 9056) inhibits Tip60 (KAT5) histone acetyltransferase with an IC₅₀ of ≤2 µM, while showing selectivity over p300 (IC₅₀ ~60 µM) and PCAF (IC₅₀ ~30 µM) [1]. Separately, a compound incorporating the isothiazol-5-ylcarbonyl moiety achieved an IC₅₀ of 30 nM against LSD1/KDM1A demethylase [2]. These data demonstrate that the 5-isothiazolyl attachment vector is productive for high-affinity target binding; switching to the 3-isomer, 4-isomer, or thiazole analog would reposition the acetonitrile group and likely abrogate this binding geometry.

Target Engagement
Supporting evidence
Tip60 IC₅₀ ≤2 µM, LSD1 IC₅₀ 30 nM
5-position attachment supports target binding geometry.
Cell-free assays; requires target-specific validation.
Kinase inhibition Epigenetics Histone acetyltransferase

Regioselective Cross-Coupling Reactivity

The 5-position of isothiazole is the most electron-deficient carbon in the ring and undergoes regioselective palladium-catalyzed cross-coupling reactions (Suzuki, Negishi, Sonogashira) with higher reactivity than the 4-position [1]. 2-(5-Isothiazolyl)acetonitrile presents the acetonitrile group at this activated position, enabling further diversification through nitrile hydrolysis to amides/carboxylic acids, reduction to amines, or cycloaddition to heterocycles, all while retaining the isothiazole ring intact. The corresponding 3- and 4-isomers place the acetonitrile at electronically distinct positions, altering reaction rates, regiochemical outcomes, and product yields in downstream sequences.

C5-Selective Cross-Coupling
Class-level inference
Pd-catalyzed Suzuki/Negishi at 5-position
Enables regioselective library synthesis.
Reactivity trend; optimize for specific substrate.
Synthetic methodology C–C coupling Regioselective functionalization

Vendor Batch Reproducibility via MDL Registration

2-(5-Isothiazolyl)acetonitrile is registered under MDL number MFCD26404174, providing a unique, searchable identifier for procurement across multiple vendor catalogs . In contrast, 2-(isothiazol-3-yl)acetonitrile (CAS 14217-70-0) and 2-(isothiazol-4-yl)acetonitrile (CAS 66438-67-3) have less standardized MDL coverage across suppliers. This registration infrastructure supports batch-level traceability documentation, facilitating compliance with journal and patent experimental section requirements for compound characterization.

Compound Registration
Supporting evidence
MDL MFCD26404174
Standardized cross-vendor procurement.
Check vendor-specific MDL assignment.
Quality assurance Procurement standardization Compound registration

Recommended Application Scenarios


Kinase and Epigenetic Inhibitor Scaffold Optimization

Use 2-(5-isothiazolyl)acetonitrile as a key intermediate for constructing ATP-competitive kinase inhibitors or histone-modifying enzyme inhibitors where the electron-deficient isothiazole core (pKa -0.5) improves selectivity over thiazole-based analogs [1]. The 5-position attachment vector has been validated in compounds achieving IC₅₀ values as low as 30 nM against LSD1 demethylase and ≤2 µM against Tip60 HAT [2][3]. Starting from this building block allows systematic exploration of hinge-binding and allosteric pocket interactions.

Parallel Library Synthesis via C5-Selective Coupling

Employ 2-(5-isothiazolyl)acetonitrile in diversity-oriented synthesis campaigns, leveraging the enhanced electrophilicity of the isothiazole 5-position for regioselective Suzuki or Sonogashira couplings [4]. The acetonitrile group can be retained as a polar pharmacophoric element or subsequently transformed (hydrolysis, reduction, cycloaddition) to generate amide, amine, or heterocyclic libraries with minimal protecting-group manipulation.

Agrochemical Fungicidal and Antimicrobial Lead Generation

The isothiazole scaffold is a privileged structure in agrochemical fungicides and antimicrobials. 2-(5-Isothiazolyl)acetonitrile serves as a starting material for constructing isothiazolyl oxazolidinones and isothiazolopyrimidines that have demonstrated antibacterial activity against resistant strains [5]. The 98% minimum purity specification reduces the need for pre-reaction purification when scaling from milligram hit confirmation to gram-level lead optimization.

Scaffold-Hopping from Thiazole to Isothiazole

When in silico docking or pharmacophore modeling identifies a thiazole-acetonitrile as a hit, procure 2-(5-isothiazolyl)acetonitrile for experimental scaffold-hopping validation. The ~3 pKa unit difference, altered dipole moment (~0.2 D higher), and distinct electrostatic potential surface of the isothiazole core provide a systematic perturbation to probe SAR and intellectual property landscape without altering the acetonitrile substituent vector [1][6].

Application
Selection Property
Validation Focus
Kinase/Epigenetic Inhibitor SAR
Electron-deficient isothiazole core (pKa –0.5)
Kinase and epigenetic target engagement assays
Parallel Library Synthesis
Regioselective cross-coupling at 5-position
Synthesis efficiency and diversification scope
Agrochemical Lead Generation
Privileged isothiazole scaffold; high purity specification
Antimicrobial screening and hit expansion
Scaffold-Hopping from Thiazole
Distinct electronic profile and dipole moment
SAR comparison and IP landscape evaluation
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